2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

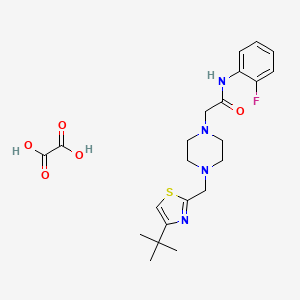

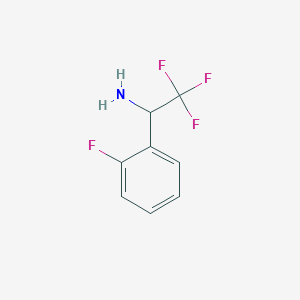

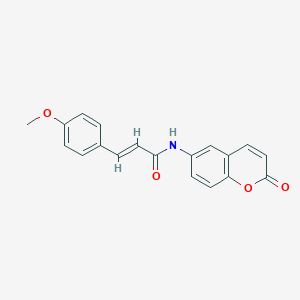

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine is a chemical compound with the CAS Number: 886368-16-7 . It has a molecular weight of 193.14 and its IUPAC name is this compound . It is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

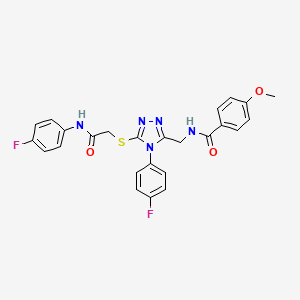

The molecular structure of this compound can be represented by the InChI code: 1S/C8H7F4N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2 . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, 4 fluorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . and should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used to study the role of trace amine-associated receptors (TAARs) in the brain. TAARs are a class of G protein-coupled receptors that are involved in the modulation of monoaminergic neurotransmission. This compound has been shown to activate TAAR1, which has implications for the treatment of psychiatric disorders such as schizophrenia and depression.

In pharmacology, this compound has been used as a reference compound for the development of TAAR1 agonists. TAAR1 agonists have potential therapeutic applications in the treatment of addiction, obesity, and diabetes. This compound has also been used to study the structure-activity relationship of TAAR1 agonists, which has led to the development of more potent and selective compounds.

In medicinal chemistry, this compound has been used as a starting material for the synthesis of various compounds with potential therapeutic applications. For example, this compound has been used to synthesize 2-fluoroamphetamine, a compound that has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD).

Wirkmechanismus

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine is a TAAR1 agonist, which means that it binds to and activates TAAR1. TAAR1 is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. Activation of TAAR1 by this compound results in the modulation of monoaminergic neurotransmission, including the release of dopamine, norepinephrine, and serotonin.

Biochemical and Physiological Effects

This compound has been shown to modulate the activity of monoaminergic neurotransmitters, which has implications for various physiological processes. For example, this compound has been shown to increase locomotor activity and induce hyperthermia in rodents, which are effects that are consistent with increased dopamine release. This compound has also been shown to reduce food intake and body weight in rodents, which are effects that are consistent with increased norepinephrine and serotonin release.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine is that it is a relatively simple compound to synthesize, which makes it accessible for use in various scientific research applications. Another advantage is that it is a selective TAAR1 agonist, which means that it can be used as a reference compound for the development of more potent and selective TAAR1 agonists.

One limitation of this compound is that it has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Another limitation is that its effects on monoaminergic neurotransmission can be complex and context-dependent, which can make it challenging to interpret experimental results.

Zukünftige Richtungen

There are several future directions for the study of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine. One direction is the development of more potent and selective TAAR1 agonists for therapeutic applications. Another direction is the investigation of the role of TAAR1 in the modulation of monoaminergic neurotransmission and its implications for various physiological processes. Additionally, the investigation of the structure-activity relationship of this compound and related compounds could lead to the development of more effective and selective compounds for scientific research applications.

Synthesemethoden

The synthesis of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine involves the reaction of 2-fluoroacetophenone with trifluoroacetaldehyde in the presence of sodium borohydride. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be improved through recrystallization from a suitable solvent.

Safety and Hazards

This compound is considered hazardous. It has a signal word of “Danger” and hazard statements H302 and H318 . This indicates that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKUROIPPDLIJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-({2-[(2-{[(2-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2950256.png)

![7-(4-bromobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2950259.png)

![N-(3,3-diphenylpropyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2950266.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2950267.png)

![9-(4-ethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2950269.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2950270.png)